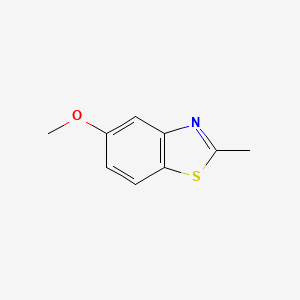

5-Methoxy-2-methylbenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMNBWVOKYKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062723 | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-69-7 | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XTQ4YUR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Methoxy-2-methylbenzothiazole

Introduction

5-Methoxy-2-methylbenzothiazole is a heterocyclic aromatic organic compound that belongs to the benzothiazole family. The benzothiazole core, a fusion of benzene and thiazole rings, imparts significant chemical stability and reactivity, making it a valuable scaffold in various scientific domains.[1] The addition of a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position modifies the molecule's electronic properties, solubility, and biological activity.[1][2] This compound serves as a critical intermediate and building block in the synthesis of more complex molecules.[1] Its applications are found in pharmaceutical development, particularly in the synthesis of potential anti-cancer and anti-inflammatory agents, as well as in the agrochemical industry for creating pesticides and herbicides.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and chemical engineers in designing synthetic routes, developing formulations, and ensuring safe handling.

Section 1: General and Physicochemical Properties

The general and physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and physical processes.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2941-69-7 | [1][3][4][5] |

| Molecular Formula | C₉H₉NOS | [1][3][4][5] |

| Molecular Weight | 179.24 g/mol | [1][4][5] |

| Appearance | White, colorless to light orange/yellow or light brown powder, crystals, or lumps.[1][6][7] | [1][6][7] |

| Melting Point | 31.0 - 40.0 °C (5.0, 93.2 - 100.4 °F) | [1][3][6][7][8] |

| Boiling Point | 284.2 °C at 760 mmHg; 135 °C at 3 mmHg | [1][3][8] |

| Density | ~1.223 g/cm³ | [3] |

| Refractive Index | ~1.629 (at 20 °C) | [3][6] |

| Flash Point | 125.7 °C; >230 °F | [3][8] |

| Vapor Pressure | 0.00517 mmHg at 25°C | [3] |

| pKa (Predicted) | 2.24 ± 0.10 | [8] |

| Solubility | Soluble in organic solvents.[2] The methoxy group may enhance its lipophilicity.[2] | [2] |

Note: The reported values, especially for appearance and melting point, can vary slightly between suppliers due to differences in purity.

Section 2: Chemical Structure and Identification

The unique arrangement of atoms in this compound dictates its chemical reactivity and physical characteristics.

Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a methoxy group is at position 5 of the benzene ring.

Caption: Molecular structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are used:

-

InChI: InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3[3]

-

InChIKey: SAQMNBWVOKYKPZ-UHFFFAOYSA-N[9]

-

SMILES: COc1ccc2sc(C)nc2c1[10]

Section 3: Spectroscopic Data

Spectroscopic data is fundamental for structure elucidation and purity assessment. Below is a summary of available spectral information.

NMR Spectroscopy

-

¹³C NMR (Carbon NMR): Similar to ¹H NMR, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the benzothiazole core, the methyl group, and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, C=C, and C-O bonds. The NIST Chemistry WebBook and SpectraBase provide IR spectral data for this compound.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The predicted monoisotopic mass is 179.04048 Da.[14] Platforms like ChemicalBook may provide the mass spectrum for this compound.[15]

Section 4: Safety and Handling

Based on available safety data sheets (SDS), this compound requires careful handling.

-

Hazards: It may be toxic if swallowed or in contact with skin, cause serious eye irritation, and be harmful if inhaled. It is also considered harmful to aquatic life.

-

Precautions: Use in a well-ventilated area or under a hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] Avoid breathing vapors or mists.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Some sources recommend refrigeration and storing under an inert gas as it may be air-sensitive.[4]

-

Incompatible Materials: Strong oxidizing agents.[7]

Section 5: Experimental Methodologies for Property Determination

The physical properties listed in this guide are determined through standardized experimental techniques. The choice of method is critical for obtaining accurate and reproducible data.

General Workflow

The characterization of a chemical compound like this compound follows a logical progression of analyses.

Caption: A generalized workflow for the physical characterization of a chemical compound.

Key Experimental Protocols

-

Melting Point Determination: Differential Scanning Calorimetry (DSC) is a modern and precise method for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Boiling Point Determination: The boiling point, especially at reduced pressure, is often determined using distillation techniques. The temperature at which the liquid boils under a specific pressure is recorded.

-

Density Measurement: A pycnometer or a digital density meter is used to accurately measure the density of the compound, typically in its liquid state (if melted) or by displacement methods if solid.

-

Spectroscopic Analysis:

-

NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).

-

IR: A small amount of the sample is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

MS: The sample is introduced into a mass spectrometer, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a common technique for such analyses.[16]

-

The causality behind these choices lies in their ability to provide specific and accurate information. For instance, NMR is unparalleled for detailed structural information, while DSC provides highly reproducible thermal data. This self-validating system of cross-referencing data from multiple, orthogonal techniques ensures the trustworthy characterization of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2941-69-7: this compound [cymitquimica.com]

- 3. This compound | 2941-69-7 [chemnet.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2941-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. PubChemLite - this compound (C9H9NOS) [pubchemlite.lcsb.uni.lu]

- 15. This compound(2941-69-7) MS [m.chemicalbook.com]

- 16. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxy-2-methylbenzothiazole: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Methoxy-2-methylbenzothiazole, a versatile heterocyclic compound pivotal in modern chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, analytical characterization, and its significant role as a precursor in creating high-value molecules.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound built upon a benzothiazole core. The strategic placement of a methoxy group at the 5-position and a methyl group at the 2-position significantly influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.[1][2][3]

The fundamental identifiers and key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2941-69-7 | [4] |

| Molecular Formula | C₉H₉NOS | [4] |

| Molecular Weight | 179.24 g/mol | [4] |

| Appearance | White to light brown solid or powder | [3][5] |

| Melting Point | 34 - 40 °C | [5] |

| Boiling Point | 135 °C @ 3 mmHg | [1] |

| Density | ~1.223 g/cm³ | |

| Solubility | Soluble in organic solvents | [3] |

| Octanol/Water Partition Coefficient (logP) | 2.613 (Calculated) | [6] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available substituted aniline. The following pathway represents a common and logical approach for its laboratory-scale preparation.

Synthetic Workflow Overview

The synthesis involves the formation of a thioamide intermediate from 4-methoxyaniline, followed by an oxidative cyclization to form the benzothiazole ring. This method is reliable and leverages well-established reaction mechanisms in heterocyclic chemistry.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the Jacobson method, a classic approach for benzothiazole formation.

Objective: To synthesize this compound from N-(4-methoxyphenyl)ethanethioamide.

Materials:

-

N-(4-methoxyphenyl)ethanethioamide

-

Sodium hydroxide (NaOH)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution of Starting Material:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of N-(4-methoxyphenyl)ethanethioamide in 50 mL of ethanol.

-

Causality Insight: Ethanol is chosen as the solvent due to its ability to dissolve the thioamide intermediate and its miscibility with the aqueous base solution to be added next.

-

-

Preparation of Oxidant Solution:

-

In a separate beaker, prepare a solution of aqueous sodium hydroxide (10%, w/v).

-

Dissolve 25 mmol of potassium ferricyanide in 100 mL of the NaOH solution with stirring. The solution should turn deep yellow.

-

Causality Insight: The reaction is performed under basic conditions to deprotonate the thioamide, facilitating the intramolecular cyclization. Potassium ferricyanide is a mild oxidizing agent that promotes the ring-closing C-S bond formation without over-oxidizing the product.

-

-

Oxidative Cyclization Reaction:

-

Slowly add the ethanolic solution of the thioamide (from Step 1) to the alkaline potassium ferricyanide solution (from Step 2) at room temperature over 30 minutes with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to 50-60°C and maintain for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Causality Insight: The product is significantly more soluble in DCM than in water, allowing for efficient extraction. Multiple extractions ensure maximum recovery.

-

-

Drying and Solvent Removal:

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to yield the pure this compound as a solid.

-

Applications in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[7] this compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.

-

Anti-cancer Agents: The core structure is used to develop compounds that target various mechanisms in cancer cells. The methoxy and methyl groups can be chemically modified to optimize binding to biological targets.[1]

-

Anti-inflammatory and Antimicrobial Agents: Derivatives have shown promise in the development of novel anti-inflammatory and antibacterial drugs.[1][8]

-

Neuroprotective Agents: The benzothiazole framework is present in compounds investigated as monoamine oxidase (MAO) inhibitors, which are relevant for treating neurodegenerative diseases like Parkinson's.[9]

Hypothetical Mechanism: Kinase Inhibition Pathway

To illustrate its utility, consider a hypothetical drug candidate derived from this compound designed to inhibit a protein kinase involved in a cancer signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug.

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.

-

Gas Chromatography (GC): Often used to determine the purity of the compound, with purities typically exceeding 98%.[1]

Spectroscopic data for this compound are available in chemical databases for reference.[10]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing.[5][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend refrigeration to ensure long-term stability.[5]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2941-69-7 | Benchchem [benchchem.com]

- 3. CAS 2941-69-7: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound (CAS 2941-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. d-nb.info [d-nb.info]

- 10. This compound(2941-69-7) MS [m.chemicalbook.com]

- 11. fishersci.at [fishersci.at]

Spectroscopic Data for 5-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-2-methylbenzothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper understanding of the structural information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causal relationships behind the observed spectral features are explained to provide a robust framework for researchers working with this and related molecular scaffolds.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic core, which gives rise to a unique and informative spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and assignable signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.64 | d | 1H | H-7 |

| ~7.45 | d | 1H | H-4 |

| ~6.98 | dd | 1H | H-6 |

| ~3.86 | s | 3H | -OCH₃ |

| ~2.80 | s | 3H | -CH₃ |

Data sourced from ChemicalBook. [1]

Interpretation:

-

The aromatic region of the spectrum (δ 6.5-8.0 ppm) displays signals for the three protons on the benzene ring. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The observed splitting patterns (doublets and a doublet of doublets) arise from spin-spin coupling between adjacent protons.

-

The singlet at approximately 3.86 ppm is characteristic of the three equivalent protons of the methoxy group (-OCH₃). Its chemical shift is influenced by the electron-donating nature of the oxygen atom.

-

The singlet at around 2.80 ppm corresponds to the three equivalent protons of the methyl group attached to the C2 position of the thiazole ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from similar benzothiazole derivatives, the following chemical shifts are predicted for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 |

| ~156 | C5 |

| ~152 | C7a |

| ~133 | C3a |

| ~122 | C7 |

| ~116 | C4 |

| ~106 | C6 |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

Interpretation:

-

The quaternary carbons (C2, C5, C7a, and C3a) are typically observed as less intense signals. The C2 carbon, being part of the C=N bond, is expected to be the most downfield.

-

The carbons of the benzene ring (C4, C6, and C7) will appear in the aromatic region (δ 100-160 ppm). The carbon bearing the methoxy group (C5) is significantly shielded due to the electron-donating effect of the oxygen.

-

The methoxy carbon (-OCH₃) resonates at a characteristic upfield position (~56 ppm).

-

The methyl carbon (-CH₃) at C2 is the most shielded carbon, appearing at the most upfield position (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic ring and thiazole) |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Data interpreted from the NIST WebBook IR spectrum. [2]

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

-

The strong absorptions in the 1480-1600 cm⁻¹ region are characteristic of the conjugated π-system of the benzothiazole ring.

-

The prominent C-O stretching bands are indicative of the methoxy group, a key functional feature of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

Electron Ionization Mass Spectrum (EI-MS):

-

Molecular Ion (M⁺): m/z 179

-

Key Fragments: m/z 164, 136, 123, 95

Fragmentation data sourced from ChemicalBook.

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS Fragmentation Pathway.

Interpretation:

The fragmentation of this compound under electron ionization is initiated by the loss of a methyl radical from the molecular ion to form the stable fragment at m/z 164. Subsequent loss of carbon monoxide (CO) from the methoxy group leads to the fragment at m/z 136. Further fragmentation of the benzothiazole ring can explain the formation of the ions at m/z 123 and 95.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific systems.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of at least 3 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition (EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

References

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-methylbenzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Methoxy-2-methylbenzothiazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this target molecule. The guide emphasizes a multi-step synthetic approach starting from readily available precursors, focusing on procedural robustness and mechanistic clarity to ensure reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif is of considerable interest in pharmaceutical and materials science due to its diverse biological activities and unique physicochemical properties.[2] The benzothiazole core is found in a range of bioactive molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, this compound serves as a valuable building block in the synthesis of more complex molecules, with its methoxy and methyl substituents influencing its solubility, reactivity, and biological interactions.[1]

This guide will focus on a logical and efficient synthetic route to this compound, elucidating the rationale behind the chosen pathway and providing detailed experimental procedures.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the thiazole ring, leading back to the key intermediate, 2-amino-4-methoxybenzenethiol, and an acetylating agent. The synthesis of this aminothiophenol can be approached from the commercially available starting material, 4-methoxyaniline.

The proposed forward synthesis, therefore, involves a multi-step sequence:

-

Acetylation of 4-methoxyaniline to protect the amino group and direct the subsequent nitration.

-

Nitration of the resulting 4-methoxyacetanilide to introduce a nitro group at the 2-position.

-

Hydrolysis of the acetamido group to yield 4-methoxy-2-nitroaniline.

-

Reduction of the nitro group to afford 4-methoxy-1,2-diaminobenzene.

-

Conversion of the diamine to the corresponding 2-amino-4-methoxybenzenethiol.

-

Cyclocondensation with an acetylating agent to form the final product, this compound.

This pathway is selected for its reliance on well-established and high-yielding reactions, providing a reliable route to the target molecule.

Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This section details the mechanisms of the key transformations in the synthesis of this compound.

Synthesis of the Key Intermediate: 2-Amino-4-methoxybenzenethiol

The formation of the crucial 2-amino-4-methoxybenzenethiol intermediate is the most involved part of the synthesis, requiring several steps to correctly position the necessary functional groups.

Step 1 & 2: Acetylation and Nitration of 4-Methoxyaniline

The initial acetylation of 4-methoxyaniline serves to protect the highly activating amino group, preventing unwanted side reactions during nitration and directing the incoming nitro group to the ortho position. The subsequent nitration is an electrophilic aromatic substitution reaction.

Diagram: Synthesis of 4-Methoxy-2-nitroacetanilide

Caption: Pathway from 4-methoxyaniline to 4-methoxy-2-nitroacetanilide.

Step 3 & 4: Hydrolysis and Reduction

The acetyl protecting group is then removed via hydrolysis to yield 4-methoxy-2-nitroaniline. The subsequent reduction of the nitro group is a critical step. A sustainable approach for this reduction utilizes a neutral reaction medium, which offers environmental and cost benefits over traditional acidic or alkaline methods.[3]

Step 5: Conversion to 2-Amino-4-methoxybenzenethiol

The conversion of the resulting 4-methoxy-1,2-diaminobenzene to 2-amino-4-methoxybenzenethiol is a key transformation. While several methods exist for the introduction of a thiol group, a common laboratory-scale approach involves diazotization of one of the amino groups followed by xanthate displacement and subsequent hydrolysis. A more direct industrial method can involve the reaction with sodium sulfide.

Final Cyclization to this compound

The final step is the formation of the thiazole ring through the cyclocondensation of 2-amino-4-methoxybenzenethiol with an acetylating agent, such as acetic anhydride or acetyl chloride.

Mechanism of Cyclocondensation

The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization involving the thiol group, and subsequent dehydration to form the aromatic benzothiazole ring.

Diagram: Cyclocondensation to form this compound

Caption: Formation of the benzothiazole ring via cyclocondensation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of this compound.

Synthesis of 4-Methoxy-2-nitroacetanilide

-

Acetylation of 4-Methoxyaniline: In a suitable reaction vessel, dissolve 4-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. The reaction is typically exothermic. Stir the mixture at room temperature for a designated period to ensure complete acetylation.[1]

-

Nitration: Cool the solution containing 4-methoxyacetanilide in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise, maintaining a low temperature to control the reaction rate and prevent over-nitration.[4][5] After the addition is complete, allow the reaction to stir at a low temperature before pouring it onto ice water to precipitate the product.

-

Isolation and Purification: Filter the precipitated yellow solid, wash it thoroughly with water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.[1]

Synthesis of 4-Methoxy-2-nitroaniline

-

Hydrolysis: Suspend the synthesized 4-methoxy-2-nitroacetanilide in an aqueous acidic or basic solution. Heat the mixture to reflux to facilitate the hydrolysis of the amide bond.

-

Work-up: After cooling, neutralize the reaction mixture to precipitate the 4-methoxy-2-nitroaniline. Filter the product, wash with water, and dry.

Synthesis of 2-Amino-4-methoxybenzenethiol

Note: This is a generalized procedure due to the variability of methods for this specific transformation. Researchers should consult specific literature for optimized conditions.

-

Reduction of 4-Methoxy-2-nitroaniline: A sustainable method involves the reduction of 4-methoxy-2-nitroaniline to 4-methoxy-1,2-diaminobenzene in a neutral reaction medium, which can be recycled.[3]

-

Conversion to Aminothiophenol: The resulting diamine can be converted to the aminothiophenol. One common laboratory method involves selective diazotization of one amino group, followed by reaction with a sulfur source like potassium ethyl xanthate and subsequent hydrolysis.

Synthesis of this compound

-

Cyclocondensation: Dissolve 2-amino-4-methoxybenzenethiol in a suitable solvent, such as acetic acid. Add acetic anhydride or acetyl chloride dropwise.

-

Reaction and Isolation: Heat the reaction mixture to reflux for a specified time to ensure complete cyclization. After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography to yield a pure product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [4][6][7] |

| Molecular Weight | 179.24 g/mol | [4][6][7] |

| CAS Number | 2941-69-7 | [4][6] |

| Appearance | White to light orange/yellow solid | [8] |

| Melting Point | 37 °C | [8] |

| ¹H NMR | Spectral data available | N/A |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and well-understood route to this compound. The use of readily available starting materials and established chemical transformations makes this synthesis accessible for laboratory-scale production. The emphasis on understanding the underlying mechanisms provides a solid foundation for further optimization and adaptation of these methods.

Future research in this area may focus on the development of more environmentally friendly and atom-economical synthetic routes. This could involve the use of novel catalytic systems to reduce the number of synthetic steps or the exploration of one-pot procedures to improve overall efficiency. As the demand for novel benzothiazole derivatives in drug discovery and materials science continues to grow, the development of robust and scalable synthetic methodologies will remain a critical area of research.

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline [quickcompany.in]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. labproinc.com [labproinc.com]

An In-Depth Technical Guide to the Biological Activities of 5-Methoxy-2-methylbenzothiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Core in Medicinal Chemistry

Benzothiazole, a bicyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This core structure is prevalent in numerous natural and synthetic molecules, endowing them with a vast array of biological activities.[3] Its derivatives are foundational to the development of agents with therapeutic potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][4][5]

Within this versatile chemical family, 5-Methoxy-2-methylbenzothiazole serves as a critical synthetic intermediate and a key building block for novel therapeutic agents.[6][7] The introduction of methoxy (-OCH3) and methyl (-CH3) groups at the 5- and 2-positions, respectively, is not trivial. These substituents strategically modulate the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn enhances bioavailability and interaction with biological targets.[6][7] Specifically, the electron-donating methoxy group has been shown to be a crucial component for the potent antitumor activity observed in several derivative series.[1][8]

This technical guide provides a comprehensive exploration of the significant biological activities of this compound derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action, presenting key quantitative data, and detailing robust experimental protocols for their evaluation.

Part 1: Potent Anticancer Activity

The development of novel benzothiazole derivatives as anticancer agents is a highly active area of research.[5][9] These compounds have demonstrated efficacy against a wide range of cancer cell lines through multiple mechanisms of action, including the disruption of critical signaling pathways and the induction of programmed cell death.[9][10]

Mechanism of Action: Dual-Pronged Attack on Cancer Cells

Derivatives of this compound often exert their anticancer effects by simultaneously targeting inflammatory signaling pathways and activating intrinsic cell death mechanisms.

1.1.1. Inhibition of Pro-Survival and Inflammatory Signaling Pathways

A key mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a pivotal mediator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival. By inhibiting NF-κB, these benzothiazole derivatives can decrease the expression of downstream inflammatory effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby creating an anti-inflammatory and anti-proliferative tumor microenvironment.[11][12]

In certain cancers, such as breast cancer, derivatives have also been shown to downregulate Epidermal Growth Factor Receptor (EGFR) protein levels.[13] This action disrupts key signaling cascades that drive cancer progression, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[13]

Figure 1: Inhibition of NF-κB and EGFR pathways by benzothiazole derivatives.

1.1.2. Induction of Apoptosis

Many benzothiazole compounds effectively induce apoptosis (programmed cell death) in cancer cells.[14] This is often achieved by disrupting the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors.[11][13] Furthermore, these derivatives can cause cell cycle arrest, typically in the sub-G1 phase, preventing cancer cells from replicating.[13] This process is often accompanied by an increase in reactive oxygen species (ROS) and a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xL) proteins, tipping the balance towards cell death.[13]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of cancer cells. The presence of methoxy and other substituents significantly influences this activity.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Substituted Benzothiazole (Nitro substituent) | HepG2 (Liver Cancer) | 56.98 (at 24h) | [11] |

| 2-Substituted Benzothiazole (Fluorine substituent) | HepG2 (Liver Cancer) | 59.17 (at 24h) | [11] |

| Methoxy Methylbenzothiazole | HeLa (Cervical Cancer) | 0.6 ± 0.29 | [1] |

| Hydrazine-based Methoxybenzothiazole | HeLa (Cervical Cancer) | 2.41 | [1] |

| Phenylacetamide Benzothiazole (4l) | Pancreatic & Paraganglioma | Low micromolar | [15] |

| 2-Arylbenzothiazole (CJM 126) | MCF-7 (Breast Cancer) | Nanomolar range | [8] |

| N-carboxamide 2-pyridone Benzothiazole (6f) | HepG2 (Liver Cancer) | 10.00 | [8] |

Experimental Workflow & Protocols

A hierarchical screening process is essential for identifying and characterizing novel anticancer compounds.

Figure 2: Experimental workflow for in vitro anticancer evaluation.

1.3.1. Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of benzothiazole derivatives.

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate the plate for 24 to 48 hours.[11][16]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anti-inflammatory Properties

The anti-inflammatory activity of benzothiazole derivatives is often intrinsically linked to their anticancer potential but also stands as a significant therapeutic property in its own right for treating inflammatory disorders.[18][19]

Mechanism of Action

The primary anti-inflammatory mechanism is the inhibition of the NF-κB pathway, as previously discussed, which suppresses the production of key inflammatory mediators COX-2 and iNOS.[12] Some studies also suggest that benzothiazole derivatives may exert their effects by inhibiting bradykinin B2 receptors or other cyclooxygenase (COX) enzymes, highlighting a multi-targeted approach to resolving inflammation.[18][19]

Experimental Protocol: ELISA for Inflammatory Mediators

This protocol allows for the direct quantification of COX-2 and iNOS protein levels in cell lysates following treatment.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the benzothiazole test compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and prepare total cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

ELISA Procedure: Use commercially available ELISA kits for COX-2 and iNOS. Add diluted cell lysates to the antibody-coated wells according to the manufacturer's instructions.

-

Detection and Analysis: Following incubation and washing steps, add the detection antibody and substrate. Measure the absorbance using a microplate reader. Calculate the concentration of COX-2 and iNOS in each sample by comparing the readings to a standard curve. A statistically significant reduction in these proteins in treated samples versus the LPS-only control indicates anti-inflammatory activity.[12]

Part 3: Antimicrobial Activity

With the rise of antimicrobial resistance, there is a critical need for new classes of therapeutic agents.[20] this compound derivatives have emerged as promising candidates with activity against a range of bacterial and fungal pathogens.[4][21]

Spectrum of Activity and Mechanism

These compounds have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa.[20][21] The mechanism of action can involve the inhibition of essential microbial enzymes.[22] For instance, some derivatives function as inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby halting their growth and replication.[20][22]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC | Reference |

| Pyrazolone-Benzothiazole (16c) | S. aureus | 0.025 mM | [20] |

| Thiazolidin-4-one Benzothiazole (8a-d) | P. aeruginosa, E. coli | 0.09–0.18 mg/mL | [23] |

| Furane-Benzothiazole (107b) | S. cerevisiae | 1.6 µM | [23] |

| Chloro-substituted Benzothiazole (159) | S. aureus | 6.25 µg/mL | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 4: Neuroprotective Potential via MAO Inhibition

Beyond cancer and infections, derivatives of the 2-methylbenzothiazole scaffold have shown significant promise as inhibitors of monoamine oxidase (MAO), enzymes that are key targets in the treatment of neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[24][25]

Mechanism of Action: Selective MAO-B Inhibition

MAO enzymes (MAO-A and MAO-B) are responsible for metabolizing neurotransmitters like dopamine and serotonin.[25] Studies have shown that 2-methylbenzothiazole derivatives can act as highly potent and selective inhibitors of MAO-B.[24][25] By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.

Figure 3: Mechanism of MAO-B inhibition by 2-methylbenzothiazole derivatives.

Quantitative Data: MAO Inhibition and Selectivity

The potency and selectivity of these compounds are critical for their therapeutic potential. High selectivity for MAO-B over MAO-A reduces the risk of side effects like the "cheese effect."

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| Derivative 4d | 0.218 | 0.0046 | [24][25] |

| Derivative 5c | >10 | 0.0056 | [24] |

| Derivative 5e | 0.132 | 0.0054 | [24][25] |

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a broad and potent spectrum of biological activities, establishing them as promising lead compounds in multiple therapeutic areas. The anticancer properties, driven by the dual inhibition of pro-survival signaling and induction of apoptosis, are particularly well-documented. Concurrently, their anti-inflammatory, antimicrobial, and selective MAO-B inhibitory effects highlight their potential to address a wide range of unmet medical needs.

Future research should focus on the principles of medicinal chemistry to optimize these lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial for fine-tuning substitutions on the benzothiazole core and its appended rings. Advancing the most promising candidates into in vivo animal models will be the critical next step to validate their therapeutic efficacy and safety, paving the way for potential clinical development.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 2941-69-7 | Benchchem [benchchem.com]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 21. rjptonline.org [rjptonline.org]

- 22. benchchem.com [benchchem.com]

- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

- 25. researchgate.net [researchgate.net]

The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features and broad spectrum of pharmacological activities have rendered it a focal point for drug discovery and development for decades. This technical guide provides a comprehensive exploration of benzothiazole compounds, delving into their synthesis, diverse biological applications, mechanisms of action, and structure-activity relationships. Furthermore, it highlights the clinical significance of this remarkable heterocyclic system through an examination of currently approved drugs and promising therapeutic candidates. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatility of the Benzothiazole Nucleus

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the benzothiazole moiety has emerged as a particularly fruitful area of investigation.[1][2] This aromatic heterocyclic system, with its fused benzene and thiazole rings, offers a unique combination of electronic properties and structural rigidity, making it an ideal framework for interacting with a wide array of biological targets.[3] The versatility of the benzothiazole scaffold is evidenced by its presence in compounds exhibiting a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The significance of benzothiazole in medicinal chemistry is not merely academic; it has translated into tangible clinical success. Several FDA-approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, the dopamine agonist Pramipexole, the diagnostic imaging agent Flutemetamol (18F), and the carbonic anhydrase inhibitor Ethoxzolamide, feature the benzothiazole core, underscoring its therapeutic relevance.[5][6] This guide will provide a detailed examination of the chemistry and biology of benzothiazole compounds, offering insights into the causality behind experimental choices and providing a foundation for the rational design of future therapeutic agents.

Synthetic Strategies for Bioactive Benzothiazole Derivatives

The synthesis of the benzothiazole core and its derivatives is a well-established field, with numerous methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Synthesis: The Condensation of 2-Aminothiophenol

The most prevalent and versatile method for constructing the benzothiazole nucleus involves the condensation of 2-aminothiophenol with various electrophilic partners.[7] This approach allows for the direct installation of substituents at the C2 position, a key determinant of biological activity.

General Workflow for 2-Substituted Benzothiazole Synthesis:

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles [2][7]

This protocol describes a straightforward one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Dimethyl sulfoxide (DMSO) or an alternative oxidizing system

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in DMSO.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylbenzothiazole.

-

Characterize the final product using appropriate analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly methods for benzothiazole synthesis have been developed. These include microwave-assisted synthesis, the use of solid-supported reagents, and catalytic methods, which often lead to higher yields, shorter reaction times, and simpler purification procedures.[3][8]

The Broad Spectrum of Biological Activities

Benzothiazole derivatives have been extensively investigated for their therapeutic potential across a wide range of diseases. This section will highlight some of the most significant biological activities associated with this scaffold.

Anticancer Activity

The benzothiazole nucleus is a prominent feature in a number of potent anticancer agents.[9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Certain benzothiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many benzothiazole-based compounds act as inhibitors of protein kinases, such as EGFR, VEGFR, and PI3K, which are often dysregulated in cancer.[3]

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | 0.05 | AHR agonist | [9] |

| Benzothiazole-amide derivative | Lung (A549) | 1.53 | Not specified | [11] |

| Pyrido[2,1-b]benzothiazole | Ehrlich Ascites Carcinoma | 42.55 (µg/ml) | Not specified | [12][13] |

| 2-(Benzo[d]thiazol-2-ylamino)pyrimidine | Ehrlich Ascites Carcinoma | 50.15 (µg/ml) | Not specified | [12][13] |

| Thiazol-5(4H)-one derivative | Colon (HCT-116) | <10 | Tubulin polymerization inhibitor | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[14][15]

Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Benzothiazole-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).[5][16]

-

Disruption of Cell Membrane Integrity: Some derivatives can perturb the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Benzothiazole-triazole hybrid | S. aureus | 3.12 | Not specified | [15] |

| Benzothiazole-sulfonamide | S. aureus | 0.025 (mM) | DHPS inhibitor | [16] |

| Pyrido[2,1-b]benzothiazole | C. albicans | 125 | Not specified | [12][13] |

| 2-Imino-thiazolidin-4-one derivative | E. coli | Varies | Not specified | [17] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[18][19] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol: In vitro Anti-inflammatory Assay (Albumin Denaturation) [18]

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compounds and standard drug (e.g., Diclofenac sodium)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a solution of the test compounds and standard drug in DMSO.

-

To 5 mL of 1% aqueous solution of BSA, add 100 µL of the test or standard solution at various concentrations.

-

Incubate the mixture at 37 °C for 20 minutes.

-

Induce denaturation by heating the mixture at 70 °C in a water bath for 5 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), represent a significant unmet medical need. Benzothiazole derivatives have emerged as promising neuroprotective agents, with some compounds targeting key pathological processes in these disorders.[20][21]

Mechanisms of Neuroprotective Action:

-

Glutamate Modulation: As exemplified by Riluzole, some benzothiazoles can modulate glutamatergic neurotransmission, reducing excitotoxicity.

-

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of AD. Certain benzothiazole derivatives have been identified as GSK-3β inhibitors.[22][23]

-

Amyloid-β Imaging: Radiolabeled benzothiazoles, such as Flutemetamol (18F), are used as PET imaging agents to visualize amyloid-β plaques in the brains of individuals with suspected AD.[24][25]

Mechanism of Action: A Deeper Dive

Understanding the molecular mechanisms by which benzothiazole compounds exert their biological effects is crucial for the development of more potent and selective drugs.

Anticancer Mechanisms

Caption: Mechanisms of action of anticancer benzothiazole derivatives.

Antimicrobial Mechanisms

Caption: Mechanisms of action of antimicrobial benzothiazole derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For benzothiazole derivatives, SAR studies have revealed key structural features that are critical for potency and selectivity.

-

Substitution at the C2 Position: The C2 position of the benzothiazole ring is the most common site for substitution and plays a pivotal role in determining the biological activity. Aromatic and heteroaromatic substituents at this position are often associated with potent anticancer and antimicrobial activities.

-

Substitution on the Benzene Ring: Substitution on the benzene ring of the benzothiazole nucleus can also significantly impact activity. Electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule and its interaction with biological targets. For instance, in some anti-inflammatory series, electron-withdrawing groups at the 5-position enhance activity.[26]

-

Nature of the Linker: In many bioactive benzothiazoles, a linker connects the core to another pharmacophore. The length, flexibility, and chemical nature of this linker can profoundly influence the compound's activity.

Clinically Relevant Benzothiazole Drugs

The therapeutic importance of the benzothiazole scaffold is firmly established by the number of drugs that have reached the market.

Table 3: Clinically Approved and Investigational Benzothiazole Drugs

| Drug Name | Indication | Mechanism of Action | Status |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Glutamate release inhibitor, sodium channel blocker | Approved |

| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist | Approved |

| Flutemetamol (18F) | Alzheimer's Disease (Diagnostic) | Amyloid-β plaque imaging agent | Approved |

| Ethoxzolamide | Glaucoma, Diuretic | Carbonic anhydrase inhibitor | Approved |

| Frentizole | Immunosuppressant, Antiviral | Not fully elucidated | Investigational |

| Zopolrestat | Diabetic Neuropathy | Aldose reductase inhibitor | Withdrawn |

Riluzole: A Neuroprotective Agent

Riluzole is the first and only drug to have shown a modest survival benefit in patients with ALS. Its neuroprotective effects are attributed to its ability to inhibit the release of glutamate, a major excitatory neurotransmitter, thereby reducing excitotoxicity.[27] It also blocks voltage-gated sodium channels.[1]

Pramipexole: A Dopamine Agonist

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[28][29] It is used to treat the motor symptoms of Parkinson's disease and is also effective in managing restless legs syndrome.[28][30]

Flutemetamol (18F): An Imaging Agent for Alzheimer's Disease

Flutemetamol (18F) is a radiolabeled benzothiazole derivative that binds to amyloid-β plaques in the brain.[6] It is used as a diagnostic agent in positron emission tomography (PET) to aid in the diagnosis of Alzheimer's disease.[24][31]

Future Perspectives and Conclusion

The benzothiazole scaffold continues to be a rich source of inspiration for medicinal chemists. The diverse biological activities and the clinical success of benzothiazole-containing drugs highlight the immense potential of this heterocyclic system. Future research in this area will likely focus on:

-

The development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.

-

The exploration of novel therapeutic applications for benzothiazole compounds.

-

The use of computational methods to guide the rational design of new benzothiazole-based drugs.

References

- 1. Articles [globalrx.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flutemetamol (18F) - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. newdrugapprovals.org [newdrugapprovals.org]

- 25. What is the mechanism of Flutemetamol F-18? [synapse.patsnap.com]

- 26. sphinxsai.com [sphinxsai.com]

- 27. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 28. drugs.com [drugs.com]

- 29. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]

- 30. nbinno.com [nbinno.com]

- 31. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of 5-Methoxy-2-methylbenzothiazole.

An In-Depth Technical Guide to 5-Methoxy-2-methylbenzothiazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2941-69-7), a heterocyclic compound of significant interest in medicinal chemistry and material science. We delve into its core chemical structure, IUPAC nomenclature, and detailed physicochemical properties. This document outlines a representative synthetic protocol, providing mechanistic insights into its formation. Furthermore, we explore its spectroscopic signature, crucial for its identification and characterization. The guide culminates in a discussion of its current and potential applications, particularly as a versatile scaffold in drug discovery for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with over 90% of new pharmaceuticals featuring such structures.[1] Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has garnered substantial attention.[2] The inherent stability and versatile reactivity of the benzothiazole core make it a privileged structure in the design of new therapeutic agents.[2][3]

Benzothiazole derivatives are not only present in a variety of marine and terrestrial natural products but also exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The functionalization of the benzothiazole ring system, such as through the introduction of methoxy (-OCH3) and methyl (-CH3) groups, profoundly influences the molecule's physicochemical properties and biological activity.[2] The methoxy group, being an electron-donating substituent, can enhance polarity and the capacity for hydrogen bonding, often leading to improved bioavailability.[2] This guide focuses specifically on this compound, a key derivative that serves as both a valuable research compound and a building block for more complex molecules.[3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

IUPAC Nomenclature and Structural Identifiers

-

IUPAC Name: 5-Methoxy-2-methyl-1,3-benzothiazole[6]

-

Synonyms: 2-Methyl-5-methoxybenzothiazole, 5-Methoxy-2-methylbenzo[d]thiazole[6][7][8]

Tabulated Physicochemical Properties